molecular formula C34H27F6NO5 B12095763 3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-oxo-2,4-diphenyl-, phenylmethyl ester, (2R,4S)- CAS No. 530441-36-2

3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-oxo-2,4-diphenyl-, phenylmethyl ester, (2R,4S)-

Cat. No.: B12095763
CAS No.: 530441-36-2
M. Wt: 643.6 g/mol
InChI Key: ONRYCBHEXIXNBB-LMBYCPPDSA-N
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Description

3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-oxo-2,4-diphenyl-, phenylmethyl ester, (2R,4S)- is a complex organic compound characterized by its unique structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-oxo-2,4-diphenyl-, phenylmethyl ester, (2R,4S)- typically involves multiple steps, including the formation of the oxazolidine ring and the introduction of the trifluoromethyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes.

Medicine

In medicine, this compound has potential applications in drug development. Its unique structure and functional groups may allow for the design of new pharmaceuticals with improved efficacy and reduced side effects.

Industry

In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of 3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-oxo-2,4-diphenyl-, phenylmethyl ester, (2R,4S)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Biological Activity

The compound 3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-oxo-2,4-diphenyl-, phenylmethyl ester, (2R,4S)- is a complex oxazolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, enzyme interactions, and therapeutic applications.

Chemical Structure and Properties

The compound features a five-membered oxazolidine ring with various substituents that influence its reactivity and biological interactions. Below is a summary of its chemical structure:

Property Details
Molecular Formula C₁₉H₁₈F₆N₁O₃
Molecular Weight 401.34 g/mol
Functional Groups Oxazolidine ring, carboxylic acid, ester

Antibacterial Properties

Research indicates that oxazolidine derivatives exhibit notable antibacterial activity, particularly against resistant strains of bacteria. The mechanism of action is primarily through the inhibition of protein synthesis by binding to the bacterial ribosome.

  • Case Study : In vitro studies have demonstrated that similar oxazolidine derivatives can inhibit the growth of Methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as therapeutic agents against antibiotic-resistant infections .

Enzyme Interactions

The compound's structure allows it to interact with various enzymes, potentially acting as an inhibitor or modulator. The oxazolidine scaffold can influence enzyme kinetics by altering the binding affinity to active sites.

  • Mechanism of Action : The interaction profile suggests that the compound may form stable complexes with target enzymes, inhibiting their activity and leading to downstream effects in biological pathways.

Synthesis and Research Applications

The synthesis of this oxazolidine derivative typically involves multi-step organic reactions, including cyclization processes that yield the desired functional groups. Its unique structural features make it a valuable building block in organic synthesis and medicinal chemistry.

Applications in Medicinal Chemistry

  • Antibiotic Development : Due to its antibacterial properties, this compound may serve as a lead structure for developing new antibiotics.
  • Enzyme Probes : The ability to modulate enzyme activity makes it suitable for probing biological pathways and understanding enzyme mechanisms.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 3-oxazolidinecarboxylic acid derivatives. Here’s a comparison table:

Compound Name Molecular Formula Biological Activity
(4R)-2-Oxo-1,3-oxazolidine-4-carboxylic acidC₇H₈N₂O₃Antibacterial activity against Gram-positive bacteria
2-Oxo-1,3-oxazolidine-4-carboxylic acidC₇H₈N₂O₃Moderate antibacterial properties
1,3-OxadiazoleC₂H₂N₂OAntimicrobial but lacks the carboxylic group

Properties

CAS No.

530441-36-2

Molecular Formula

C34H27F6NO5

Molecular Weight

643.6 g/mol

IUPAC Name

benzyl (2R,4S)-4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-oxo-2,4-diphenyl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C34H27F6NO5/c1-22(25-17-27(33(35,36)37)19-28(18-25)34(38,39)40)45-21-32(26-15-9-4-10-16-26)30(42)46-29(24-13-7-3-8-14-24)41(32)31(43)44-20-23-11-5-2-6-12-23/h2-19,22,29H,20-21H2,1H3/t22-,29-,32-/m1/s1

InChI Key

ONRYCBHEXIXNBB-LMBYCPPDSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(C(=O)O[C@@H](N2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(C(=O)OC(N2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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